molecular formula C8H15N3 B12986113 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine

2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B12986113
M. Wt: 153.22 g/mol
InChI Key: GRLHFHDADDIVGP-UHFFFAOYSA-N
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Description

2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 5-isopropyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(5-propan-2-yl-1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

GRLHFHDADDIVGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CCN

Origin of Product

United States

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